molecular formula C16H14N4OS B12049934 4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 478256-01-8

4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12049934
CAS No.: 478256-01-8
M. Wt: 310.4 g/mol
InChI Key: XHBYEDSGLRZRBV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a thiosemicarbazide derivative and an appropriate aldehyde or ketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Substitution Reactions: The triazole ring is then functionalized with a m-tolyl group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate.

    Iminomethylation: The final step involves the introduction of the iminomethyl group. This is typically achieved through a condensation reaction between the triazole derivative and formaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Disulfides, sulfoxides

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of 4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the phenolic hydroxyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole
  • 3,5-Bis(4-pyridyl)-4H-1,2,4-triazole
  • 3,5-Diphenyl-4H-1,2,4-triazole

Uniqueness

4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the presence of the mercapto group and the iminomethyl group, which confer distinct chemical reactivity and biological activity

Properties

478256-01-8

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4OS/c1-11-3-2-4-13(9-11)15-18-19-16(22)20(15)17-10-12-5-7-14(21)8-6-12/h2-10,21H,1H3,(H,19,22)/b17-10+

InChI Key

XHBYEDSGLRZRBV-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.